molecular formula C12H11BrN2O2 B580433 Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1326811-82-8

Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B580433
M. Wt: 295.136
InChI Key: KUJTYJNKBBDFIY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a compound that has been used in various chemical reactions . It’s an organobromine compound .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate were not found, similar compounds such as Ethyl 3-bromopropionate are prepared by the esterification of 3-bromopropionic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as FT-IR, 1H NMR, 13C NMR, and MS . Theoretical investigations of similar molecules have been conducted using DFT and HF methods .


Chemical Reactions Analysis

Ethyl 3-(3-bromophenyl)-3-oxopropanoate has been involved in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 271.11 g/mol and a molecular formula of C11H11BrO3 .

Scientific Research Applications

  • Synthetic Applications in Radical Cyclisation Reactions : This compound is used as a building block for synthesizing tri- and tetra-cyclic heterocycles via radical cyclisation reactions onto azoles. This process involves alkylation of azoles and intramolecular homolytic aromatic substitution, producing new 6-membered rings attached to the azoles (Allin et al., 2005).

  • Potential in Optical Nonlinearity : Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate derivatives have been found to exhibit optical nonlinearity. This property makes them candidates for optical limiting applications, particularly in environments requiring the manipulation of light intensity (Chandrakantha et al., 2013).

  • Role in Insecticide Synthesis : This compound serves as an intermediate in the synthesis of the insecticide chlorantraniliprole. It is produced through esterification and bromination processes, highlighting its significance in developing agricultural chemicals (Lan Zhi-li, 2007).

  • Cytostatic Activity in Cancer Research : Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate derivatives have been studied for their cytostatic activity against HeLa cell cultures. This suggests their potential application in cancer research and therapy (García-López et al., 1979).

  • Antimicrobial Applications : Some derivatives of Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate exhibit antimicrobial activity against various bacteria and fungi. This highlights its potential use in developing new antimicrobial agents (Radwan et al., 2014).

  • Corrosion Inhibition for Industrial Use : Derivatives of this compound have been explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. Their efficiency in forming protective films on metal surfaces underscores their industrial applicability (Dohare et al., 2017).

  • Auxin Activities in Agricultural Chemistry : Some derivatives of Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate demonstrate auxin activities, although with varying efficacy. This finding is significant for understanding plant growth and development (Yue et al., 2010).

properties

IUPAC Name

ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJTYJNKBBDFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705218
Record name Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

CAS RN

1326811-82-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
N Shao, T Chen, T Zhang, H Zhu, Q Zheng, H Zou - Tetrahedron, 2014 - Elsevier
A simple, practical, and regioselective synthetic protocol for the formation of pyrazoles was developed. Unlike all other previously reported reactions of nitroallylic acetates, this process …
Number of citations: 29 www.sciencedirect.com

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